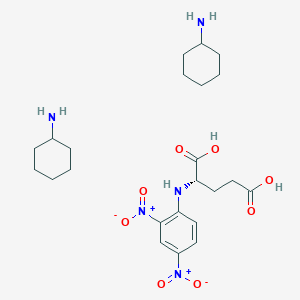
DNP-L-glutamic acid bis(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNP-L-glutamic acid bis(cyclohexylammonium) salt is a chemical compound with the molecular formula C17H24N4O8. It is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-L-glutamic acid bis(cyclohexylammonium) salt typically involves the reaction of L-glutamic acid with 2,4-dinitrophenylhydrazine (DNP) under controlled conditions. The reaction is carried out in the presence of cyclohexylamine, which acts as a base and facilitates the formation of the bis(cyclohexylammonium) salt. The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DNP-L-glutamic acid bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
DNP-L-glutamic acid bis(cyclohexylammonium) salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving amino acid metabolism and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of DNP-L-glutamic acid bis(cyclohexylammonium) salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include amino acid metabolism and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-glutamic acid bis(cyclohexylammonium) salt: A fluorescent compound used in similar applications.
N-2,4-DNP-L-glutamic acid di(monocyclohexylammonium) salt: Another derivative with comparable properties.
Uniqueness
DNP-L-glutamic acid bis(cyclohexylammonium) salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
102783-75-5 |
|---|---|
Molecular Formula |
C17H24N4O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-2-(2,4-dinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O8.C6H13N/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22;7-6-4-2-1-3-5-6/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18);6H,1-5,7H2/t8-;/m0./s1 |
InChI Key |
XDPVMXDJGLZDMI-QRPNPIFTSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















